N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with thiazole and ureido moieties have shown a broad spectrum of antimicrobial activity. For instance, derivatives of 7-alpha-methoxycephalosporins have exhibited high efficacy against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, demonstrating potent activity against anaerobes confirmed by in vivo experiments in mice (Maier et al., 1986). Novel thiazole derivatives synthesized by incorporating a pyrazole moiety have shown significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Thiazole derivatives have also demonstrated anticancer and antiviral properties. For example, 2-pyrazoline-substituted 4-thiazolidinones synthesized from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines have shown selective inhibition of leukemia cell lines growth and high activity against Tacaribe virus strain, suggesting their use as anticancer and antiviral agents (Havrylyuk et al., 2013).
Anti-inflammatory and Antioxidant Properties
N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives have been evaluated for their anti-inflammatory and antioxidant activities, showing good efficacy in DPPH radical scavenging and superoxide anion scavenging assays. Certain compounds within this series have exhibited both antioxidant and anti-inflammatory activities, highlighting their therapeutic potential (Koppireddi et al., 2013).
Selective Receptor Antagonists
Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, with certain compounds displaying great increases in binding affinity and selectivity. These findings suggest their potential use in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-9-7-13(8-10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-5-3-4-6-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGUTPDUXXUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.